molecular formula C6H12N2O B3092976 (S)-1,3-Dimethyl-piperazin-2-one CAS No. 1240300-34-8

(S)-1,3-Dimethyl-piperazin-2-one

Cat. No. B3092976
CAS RN: 1240300-34-8
M. Wt: 128.17 g/mol
InChI Key: YQJJLFIFLZHBSB-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure .


Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, including the reactants, products, and reaction conditions .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine and its derivatives, including (S)-1,3-Dimethyl-piperazin-2-one, have been extensively studied for their therapeutic applications. A comprehensive patent review from 2010 onwards highlights the significance of piperazine in drug design. It is incorporated in a wide range of drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antidepressant, anticancer, and antiviral activities, among others. Slight modifications in the piperazine structure can significantly impact the medicinal potential of the resultant molecules, indicating its versatility in drug discovery and development (A. Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine's role extends to combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. A review covering anti-mycobacterial compounds over five decades emphasizes piperazine as a crucial building block. The documentation of structure-activity relationships (SAR) among piperazine-based anti-TB molecules offers insights into designing safer, selective, and cost-effective anti-mycobacterial agents, showcasing its importance in addressing global health challenges like tuberculosis (P. Girase et al., 2020).

Piperazine in Antidepressant Development

The presence of the piperazine substructure is a commonality among many marketed antidepressants. This moiety is not just beneficial for CNS pharmacokinetics but plays a significant role in the binding conformations of these agents. Recent developments in piperazine-based antidepressants and their SAR studies provide a foundation for understanding how this compound influences the design and efficacy of novel antidepressant drugs. This highlights piperazine's potential in addressing treatment-resistant depression and relapse in patients, thereby contributing significantly to mental health therapeutics (R. Kumar et al., 2021).

Piperazine's Role in Antimicrobial Resistance

With the increasing development of resistance among pathogenic organisms, there is an urgent need for novel antimicrobial agents. Piperazine derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral activities. This suggests the potential of piperazine derivatives in combating antimicrobial resistance, a major global health threat, by providing new avenues for drug development with fewer side effects and shorter treatment durations (Pritesh R. Patel et al., 2022).

Mechanism of Action

If the compound is a drug or biologically active molecule, this involves the study of how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions for handling and storage .

Future Directions

This involves the potential applications of the compound and areas for future research .

properties

IUPAC Name

(3S)-1,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-6(9)8(2)4-3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJJLFIFLZHBSB-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(CCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302018
Record name (3S)-1,3-Dimethyl-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3-Dimethyl-piperazin-2-one

CAS RN

1240300-34-8
Record name (3S)-1,3-Dimethyl-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240300-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1,3-Dimethyl-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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